molecular formula C58H48BClF4NP3Ru B3085068 Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate CAS No. 1150112-44-9

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate

Cat. No. B3085068
CAS RN: 1150112-44-9
M. Wt: 1075.3 g/mol
InChI Key: WHFVXMCYJADYIO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate is a useful research compound. Its molecular formula is C58H48BClF4NP3Ru and its molecular weight is 1075.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Organic Synthesis

One significant application of Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, and its related complexes, is in the field of catalysis for organic synthesis. These complexes have been shown to be highly effective catalysts for the asymmetric hydrogenation of various prochiral compounds, leading to the production of enantiomerically pure products. For example, complexes containing (R)-BINAP have been used to catalyze the hydrogenation of o-chloroacetophenone, resulting in optically pure o-chloro-(1-phenyl)ethanol (Rane, Tas, Parton, & Jacobs, 1996). Additionally, these ruthenium complexes have demonstrated effectiveness in the asymmetric hydrogenation of prochiral alkenes, leading to N-acyl-(R)-α-amino acids with high optical purity (Kawano, Ikariya, Ishii, Saburi, Yoshikawa, Uchida, & Kumobayashi, 1989).

Homogeneous and Heterogeneous Catalysis

These ruthenium complexes have been utilized in both homogeneous and heterogeneous catalysis. The immobilization of these complexes on supports such as AlPO4-Sepiolite has been explored to enhance their reusability and to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation from the reaction mixture). The immobilized complexes have shown good catalytic activity and high enantioselectivity in the hydrogenation of α,β-unsaturated carbonyl compounds (Caballero, Estévez, Luna, Bautista, Romero, Aguado-Deblas, Hidalgo-Carrillo, & Romero, 2021).

Novel Complex Formation and Reactions

Research has also focused on the preparation and reactions of novel ruthenium complexes containing these chiral bisphosphine ligands. The formation of five-coordinate ruthenium complexes and their reactions, leading to chiral molecular hydrogen complexes, have been studied, providing insights into the mechanisms of these catalytic processes (Tsukahara, Kawano, Ishii, Takahashi, Saburi, Uchida, & Akutagawa, 1988). These studies contribute to the understanding of the role of chiral ligands in asymmetric catalysis and the development of more efficient and selective catalysts.

properties

IUPAC Name

2-diphenylphosphanylethanamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C14H16NP.BF4.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5;;/h1-32H;1-10H,11-12,15H2;;1H;/q;;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFVXMCYJADYIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H48BClF4NP3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate
Reactant of Route 3
Reactant of Route 3
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate
Reactant of Route 6
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate

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